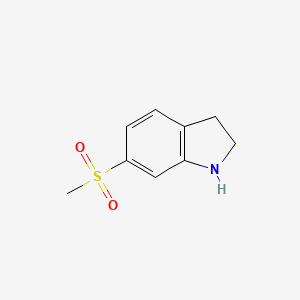

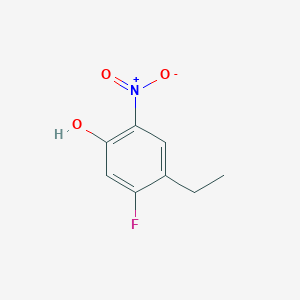

2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Descripción general

Descripción

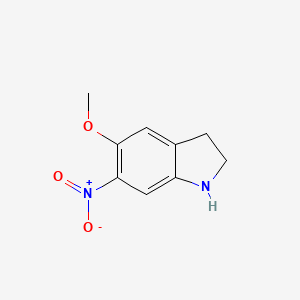

The compound “2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile” is a complex organic molecule that contains a pyridine ring and a pyrazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The acetonitrile group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine and pyrazole rings in separate steps, followed by their connection via the acetonitrile group. One possible method could involve the reaction of a pyridine derivative with a pyrazole derivative in the presence of a suitable catalyst .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, both of which are aromatic and contribute to the compound’s stability. The acetonitrile group would likely be connected to the pyrazole ring at the 1-position and the pyridine ring at the 3-position .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyridine and pyrazole rings, as well as the acetonitrile group. The nitrogen atoms in these rings could act as nucleophiles, participating in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine and pyrazole rings could contribute to its aromaticity and stability, while the acetonitrile group could influence its polarity .Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Activity

2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, a related compound, has been used as a key intermediate for synthesizing various heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. These synthesized compounds, including pyrazoles, pyridines, and others, were evaluated for their antioxidant activities. Notably, two derivatives, the pyrazole and thiophene, displayed antioxidant activities comparable to ascorbic acid (El‐Mekabaty, 2015).

Coordination Polymers and Fluorescent Properties

The compound is a flexible ligand used in synthesizing novel coordination polymers with Zinc(II). These mixed-ligand Zn(II) coordination polymers demonstrate unique structural motifs and functional properties, including fluorescence. The ligand's flexible coordination modes have potential applications in constructing luminescent frameworks with diverse structures (Cai, Guo, & Li, 2013).

Hydrothermal Syntheses and Characterization of CdII Frameworks

Similar hydrothermal synthetic conditions were used for the compound with Cadmium(II) acetate and benzenedicarboxylate isomers. This process yielded novel mixed-ligand Cd(II) coordination polymers with potential in novel mixed-ligand luminescent frameworks. These frameworks exhibited unique structural motifs and functional properties (Cai, Guo, & Li, 2013).

Surface Deposition of Iron(II) Complex

The synthesis and characterization of an Iron(II) complex using a similar ligand indicated that it could be deposited onto SiO2 surfaces, potentially forming a monolayer on the surface. This finding suggests applications in surface chemistry and materials science (García-López et al., 2018).

Assembly of Supramolecular Frameworks

2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, when used under hydrothermal conditions, led to the formation of a three-dimensional supramolecular architecture through hydrogen-bonding and π-π stacking interactions. This indicates its role in creating structurally complex and potentially functional materials (Cai, Xiao, Guo, & Li, 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-8-14-7-4-10(13-14)9-3-1-2-6-12-9/h1-4,6-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJADRNHHECONHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide](/img/structure/B1429233.png)

![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)

![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)